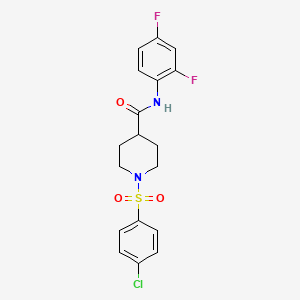

1-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide

Description

1-(4-Chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 4-chlorobenzenesulfonyl group and a 2,4-difluorophenyl carboxamide moiety. The 2,4-difluorophenyl substituent introduces lipophilicity and steric bulk, which may improve membrane permeability and selectivity for biological targets.

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF2N2O3S/c19-13-1-4-15(5-2-13)27(25,26)23-9-7-12(8-10-23)18(24)22-17-6-3-14(20)11-16(17)21/h1-6,11-12H,7-10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWWFJDTBCBGOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine derivative with a suitable carboxylic acid or its derivative.

Fluorination: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of specific enzymes involved in disease pathways.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of piperidine-4-carboxamides with sulfonyl and aryl substitutions. Below is a comparative analysis with structurally related molecules:

*Calculated based on molecular formula C₁₈H₁₆ClF₂N₂O₃S.

Key Observations:

Sulfonyl Group Variations: The 4-chlorobenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-methyl analog (), which may enhance interactions with charged or polar residues in enzymatic binding pockets .

Aryl Carboxamide Modifications: The 2,4-difluorophenyl group balances lipophilicity and steric demands, favoring membrane penetration and selective binding. In contrast, benzofuran () or naphthalenyl () substituents introduce bulkier aromatic systems, which may improve affinity for hydrophobic pockets but reduce solubility .

Core Heterocycle Differences :

- Piperidine vs. piperazine : Piperazine-containing analogs () exhibit increased conformational flexibility, which may reduce binding specificity compared to the rigid piperidine core .

Research Findings and Implications

- Metabolic Stability: Fluorine atoms on the 2,4-difluorophenyl group likely mitigate oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Target Selectivity : The combination of 4-chlorobenzenesulfonyl and 2,4-difluorophenyl groups may optimize interactions with enzymes like kinases or viral proteases, as seen in structurally related SARS-CoV-2 inhibitors () .

- Analog studies suggest the sulfonyl group anchors the molecule to catalytic lysine residues, while the difluorophenyl moiety occupies hydrophobic subpockets .

Biological Activity

1-(4-Chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 4-chlorobenzenesulfonyl group and a 2,4-difluorophenyl moiety. Its structural formula can be represented as follows:

- Chemical Formula : CHClFNOS

- Molecular Weight : 356.80 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. One notable mechanism involves the inhibition of the β-catenin pathway, which is crucial in cancer cell proliferation. In vitro studies have demonstrated that related sulfonamide compounds can inhibit Wnt-dependent transcription and reduce the proliferation of cancer cell lines such as SW480 and HCT116, showing IC values as low as 0.12 µM for some derivatives .

Anticancer Activity

This compound has been studied for its anticancer potential. Research indicates that compounds with similar structures can effectively inhibit tumor growth and induce apoptosis in cancer cells. For instance, a related compound demonstrated significant inhibition of HCT-116 xenografts in vivo, along with downregulation of the proliferation marker Ki67 .

Study 1: Inhibition of Cancer Cell Proliferation

A study focused on sulfonamide derivatives reported that certain compounds effectively inhibited the growth of colorectal cancer cells. The study highlighted that the binding mode of these compounds aligns with critical hotspots within the β-catenin armadillo repeat domain, suggesting a mechanism for their anticancer effects .

Study 2: Metabolic Stability Assessment

Research assessing metabolic stability indicated that certain derivatives of this class exhibited higher stability compared to standard chemotherapeutics like 5-FU. This characteristic is vital for developing effective cancer therapies as it may lead to prolonged action and reduced dosing frequency .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 356.80 g/mol |

| IC against HCT116 | 0.12 µM |

| Metabolic Stability | Higher than 5-FU |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.